molecular formula C21H18FN3O3 B11480617 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11480617
M. Wt: 379.4 g/mol
InChI Key: RNFBQTMQCZQKBA-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that combines an indole moiety with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindoles.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxindoles.

    Reduction: Amines.

    Substitution: Substituted indoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the oxazole ring can enhance binding affinity and specificity. This compound may modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the specific combination of a fluorinated indole and a methoxy-substituted oxazole. This combination can result in unique biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H18FN3O3/c1-27-16-5-2-13(3-6-16)19-11-20(28-25-19)21(26)23-9-8-14-12-24-18-7-4-15(22)10-17(14)18/h2-7,10-12,24H,8-9H2,1H3,(H,23,26)

InChI Key

RNFBQTMQCZQKBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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